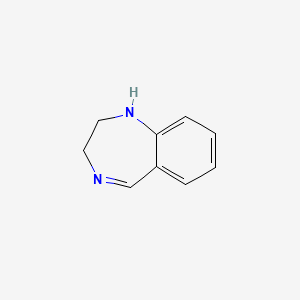
2,3-Dihydro-1H-1,4-benzodiazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-1H-1,4-benzodiazepine is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are widely used in medicine for their sedative, anxiolytic, muscle relaxant, and anticonvulsant effects . The structure of this compound includes a benzene ring fused with a diazepine ring, where the nitrogen atoms are positioned at the 1 and 4 locations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1H-1,4-benzodiazepine typically involves the condensation of o-phenylenediamine with various aldehydes or ketones. One common method includes the reaction of o-phenylenediamine with an aldehyde in the presence of an acid catalyst . Another method involves the use of ethene diamine, formic acid, and copper powder in an inert solvent, followed by the addition of o-halobenzaldehyde .
Industrial Production Methods
For industrial production, continuous flow synthesis is often employed due to its efficiency and scalability. This method allows for the continuous production of benzodiazepines by combining reactants in a flow reactor, which enhances reaction control and product yield .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydro-1H-1,4-benzodiazepine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding N-oxide derivative.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Halogenation and alkylation reactions can introduce different substituents onto the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while alkylation can be performed using alkyl halides.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, dihydro derivatives, and various substituted benzodiazepines .
Applications De Recherche Scientifique
2,3-Dihydro-1H-1,4-benzodiazepine has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of more complex benzodiazepine derivatives.
Biology: It is used in studies related to neurotransmitter modulation and receptor binding.
Industry: It is utilized in the development of pharmaceuticals and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of 2,3-Dihydro-1H-1,4-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects . This interaction primarily occurs at the benzodiazepine binding site on the GABA-A receptor, which modulates the receptor’s activity and increases chloride ion influx, resulting in hyperpolarization of the neuron .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: Another well-known benzodiazepine with similar sedative and anxiolytic properties.
Nitrazepam: Known for its hypnotic effects and used in the treatment of insomnia.
Cinolazepam: Used for its sedative and muscle relaxant properties.
Uniqueness
2,3-Dihydro-1H-1,4-benzodiazepine is unique due to its specific structural configuration, which allows for distinct binding affinities and pharmacokinetic properties compared to other benzodiazepines. Its ability to undergo various chemical modifications also makes it a versatile compound in synthetic chemistry .
Propriétés
Numéro CAS |
5945-91-5 |
|---|---|
Formule moléculaire |
C9H10N2 |
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
2,3-dihydro-1H-1,4-benzodiazepine |
InChI |
InChI=1S/C9H10N2/c1-2-4-9-8(3-1)7-10-5-6-11-9/h1-4,7,11H,5-6H2 |
Clé InChI |
NSGCECVNIHAAIE-UHFFFAOYSA-N |
SMILES canonique |
C1CN=CC2=CC=CC=C2N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


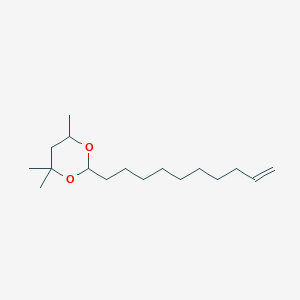

![5-[4-(Dihydroxyarsanyl)phenyl]pentanoic acid](/img/structure/B14726598.png)


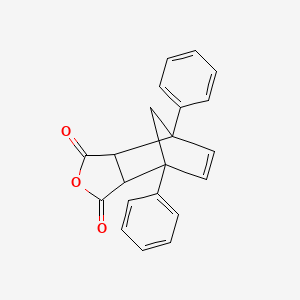
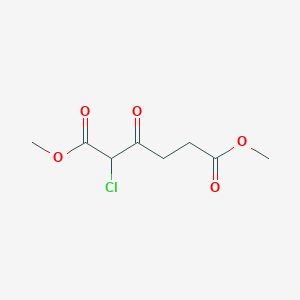
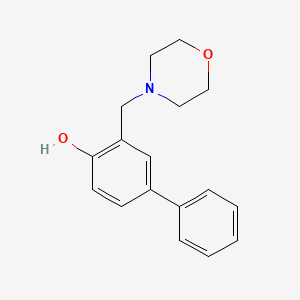
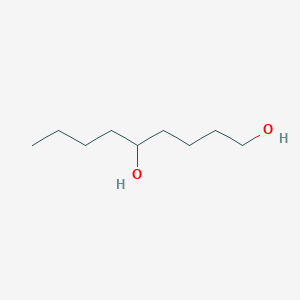
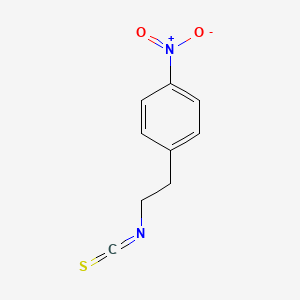
![Bicyclo[6.1.0]nonane](/img/structure/B14726672.png)
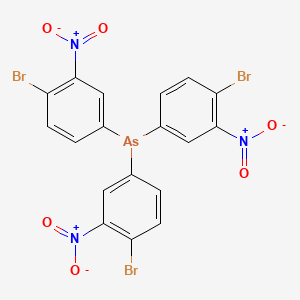

![Bicyclo[6.1.0]nonane](/img/structure/B14726688.png)
